Methyl 4-chloro-3-hydroxybutanoate
Overview
Description
Methyl 4-chloro-3-hydroxybutanoate is a useful research compound. Its molecular formula is C5H9ClO3 and its molecular weight is 152.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis in Drug Intermediates : Methyl 4-chloro-3-hydroxybutanoate is a key chiral intermediate in statins. Research highlights the screening of microorganisms for biocatalysis of this compound and the gene cloning of carbonyl reductases (Bao-quan, 2013).
Biosynthesis of Optically Pure Ester : The asymmetric reduction of this compound's esters to optically pure forms is crucial for chiral drug production. Novel carbonyl reductases have been discovered for this purpose, demonstrating potential for industrial production with high enantiomeric excess (Ye, Ouyang, & Ying, 2011).
Enzymatic Kinetic Resolution : The compound has been used in studies involving halohydrin dehalogenase to produce valuable enantiopure building blocks, demonstrating its versatility in enzymatic processes (Majerić Elenkov, Tang, Hauer, & Janssen, 2006).
Degradation of Biopolymers : Research also includes the direct degradation of poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester, showcasing a method to derive valuable products from biopolymers (Seebach, Beck, Breitschuh, & Job, 2003).
Stereoselective Synthesis : The compound is involved in stereoselective synthesis processes, such as the creation of bicyclic tetrahydropyrans with multiple stereogenic centres, highlighting its role in complex chemical syntheses (Elsworth & Willis, 2008).
Upscale Production for Drug Synthesis : It is used in the upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate for atorvastatin synthesis, employing biocatalysis methods for high-yield production (Liu et al., 2015).
Synthesis of Optically Active Diols : The compound is integral to the synthesis of optically active diols, demonstrating its utility in producing stereochemically complex molecules (Rösslein & Tamm, 1988).
Microbial Asymmetric Reduction : Microbial methods have been explored for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl-4-chloro-3-hydroxybutanoate, showing the compound's relevance in biotechnological applications (Shimizu et al., 1990).
Safety and Hazards
“Methyl 4-chloro-3-hydroxybutanoate” is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, ensuring adequate ventilation, and avoiding dust formation .
Future Directions
“Methyl 4-chloro-3-hydroxybutanoate” is a precursor of enantiopure intermediates used for the production of chiral drugs, including the cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors (statins) . The biocatalytic synthesis of enantiomerically pure compounds for pharmaceutical intermediates is gaining momentum . This is the result of advances in genomics, screening, and evolution technologies leading to the increased availability of new and robust biocatalysts suited for industrial-scale application .
Mechanism of Action
Target of Action
Methyl 4-chloro-3-hydroxybutanoate is primarily targeted by carbonyl reductase . This enzyme plays a crucial role in the biotransformation of the compound. It is often found in organisms such as Escherichia coli .
Mode of Action
The compound interacts with its target, the carbonyl reductase, through a process known as biotransformation . This interaction results in the conversion of ethyl 4-chloro-3-oxobutanoate (COBE) into ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] by the action of the carbonyl reductase .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the reduction of COBE to (S)-CHBE . This process is catalyzed by the carbonyl reductase enzyme and results in the production of (S)-CHBE, a key chiral intermediate for synthesizing cholesterol-lowering drugs .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with the carbonyl reductase enzyme and its subsequent biotransformation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of (S)-CHBE . This compound is a crucial chiral intermediate used in the synthesis of cholesterol-lowering drugs, including hydroxymethylglutaryl-CoA reductase inhibitors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biotransformation of COBE into (S)-CHBE was found to be more effective when choline chloride/glycerol was used as a biocompatible solvent . Furthermore, the addition of L-glutamine and Tween-80 into the reaction media was shown to improve the biosynthesis of (S)-CHBE .
Properties
IUPAC Name |
methyl 4-chloro-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRINGSAVOPXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394469 | |
Record name | methyl 4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-68-3 | |
Record name | methyl 4-chloro-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between methyl 4-chloro-3-hydroxybutanoate and halohydrin dehalogenase?
A1: The reaction between this compound ((R,S)-2) and a mutated halohydrin dehalogenase (Trp249Phe) is significant because it enables the sequential kinetic resolution of the racemic mixture. [] This means the enzyme selectively converts one enantiomer of the substrate ((R)-2) into a different product, leaving the other enantiomer ((S)-2) largely unreacted. This process is highly valuable for obtaining enantiopure compounds, which are important building blocks for pharmaceuticals and other fine chemicals. In this specific case, the reaction yields (S)-methyl 4-cyano-3-hydroxybutanoate ((S)-4) with high enantiomeric excess (96.8% ee), which is a useful building block for statin side-chains. []
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